REACTION_SMILES
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[Br:1][C:2](=[CH:3][c:4]1[cH:5][o:6][cH:7][cH:8]1)[Br:9].[CH2:31]1[O:32][CH2:33][CH2:34][CH2:35]1.[CH3:10][CH2:11][CH2:12][CH2:13][Li:14].[CH3:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[CH3:21][Si:22]([CH3:23])([CH3:24])[Cl:25].[Na+:30].[O-:26][C:27]([OH:28])=[O:29]>>[C:2](#[C:3][c:4]1[cH:5][o:6][cH:7][cH:8]1)[Si:22]([CH3:21])([CH3:23])[CH3:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrC(Br)=Cc1ccoc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Type
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product
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Smiles
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C[Si](C)(C)C#Cc1ccoc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |